N'-[1-(2-furyl)ethylidene]benzohydrazide
Description
N'-[1-(2-Furyl)ethylidene]benzohydrazide is a benzohydrazide derivative featuring a furyl substituent. Benzohydrazides are characterized by the presence of a hydrazide group (-CONHNH₂) linked to a benzoyl moiety. This compound is synthesized via condensation of benzohydrazide with 2-acetylfuran in the presence of a catalyst, typically glacial acetic acid, under reflux conditions . The furyl group introduces electronic and steric effects that influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGATEFROFGTCU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[1-(2-furyl)ethylidene]benzohydrazide can be synthesized through the condensation reaction between 2-furyl methyl ketone and benzohydrazide. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-furyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and benzohydrazide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
Research has demonstrated that benzohydrazide derivatives, including N'-[1-(2-furyl)ethylidene]benzohydrazide, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of novel benzohydrazides that were screened for their in-vitro cytotoxicity. Compounds structurally related to this compound showed promising results against cancer cell lines, indicating their potential as anti-cancer agents .
1.2 Anti-Microbial Activity
The compound has also been evaluated for its antimicrobial properties. Various synthesized benzohydrazides were tested against different microbial strains, revealing that some derivatives exhibited potent antibacterial and antifungal activities. For instance, specific compounds were found to be effective against Staphylococcus aureus and Candida albicans, suggesting that this compound could be a lead compound for developing new antimicrobial agents .
1.3 Anti-Viral Activity
In addition to its antibacterial properties, this compound has been studied for its antiviral capabilities. A series of related compounds were screened for activity against HIV-2, with some showing efficacy comparable to standard antiviral drugs. The structure-activity relationship (SAR) analysis indicated that modifications in the hydrazone moiety significantly influenced antiviral potency .
Synthesis of Metal Complexes
The coordination chemistry of this compound has been explored through the formation of metal complexes. Studies have shown that this compound can act as a ligand, coordinating with transition metals such as copper and nickel. These metal complexes have been characterized using various spectroscopic techniques (IR, NMR), revealing their potential application in catalysis and as therapeutic agents due to enhanced biological activity compared to the uncoordinated ligand .
Summary of Research Findings
Case Studies
Case Study 1: Synthesis and Evaluation of Benzohydrazides
A comprehensive study synthesized a series of benzohydrazides, including derivatives of this compound, and evaluated their biological activities. The results indicated that certain modifications led to increased potency against specific cancer cell lines and microbial strains, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Case Study 2: Metal Complex Characterization
Another study focused on the characterization of metal complexes formed with this compound. The research utilized spectroscopic methods to elucidate the bonding nature between the ligand and metal ions, revealing potential applications in drug design and development due to improved stability and bioactivity .
Mechanism of Action
The mechanism of action of N’-[1-(2-furyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis:
| Compound Name | Substituents/Functional Groups | Key Structural Features |
|---|---|---|
| N'-[1-(2-Furyl)ethylidene]benzohydrazide | 2-Furyl group, benzohydrazide backbone | Planar hydrazone linkage, moderate polarity |
| (E)-N'-(1-(3-Oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide | Chromenone moiety, ketone group | Extended conjugation, enhanced π-π stacking |
| N'-(1-(4,7-Dihydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (7a) | Dihydroxy chromenone, oxo group | Hydrogen-bonding capacity, redox activity |
| (E)-4-Hydroxy-N'-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide | Hydroxyl and coumarin groups | Increased hydrophilicity, fluorescence properties |
| 2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-(2-furylmethylene)acetohydrazide | Benzimidazole-thioether, furylmethylene | Chelation potential, heterocyclic diversity |
Key Observations :
- Chromenone/Coumarin Derivatives (e.g., 7a) exhibit enhanced bioactivity (e.g., cytotoxicity, cardioprotection) due to extended conjugation and redox-active groups .
- Furyl-Substituted Analogs (e.g., target compound) show utility in ion sensing but lower cytotoxicity compared to chromenone derivatives .
- Hydroxyl Groups (e.g., 7a) improve solubility and hydrogen-bonding interactions, critical for receptor binding .
Key Findings :
- Chromenone derivatives (e.g., 7a) outperform furyl-substituted analogs in cytotoxic and cardioprotective effects due to redox-active moieties .
- The target compound’s furyl group enables selective ion sensing but lacks the broad bioactivity of hydroxylated or chromenone-containing analogs .
Insights :
Physicochemical Properties
- Melting Points: Furyl-substituted benzohydrazides typically exhibit lower melting points (e.g., 150–160°C) compared to chromenone derivatives (>200°C) due to reduced crystallinity .
- Solubility : Hydroxyl and sulfanyl groups enhance aqueous solubility (e.g., 2-(ethylsulfanyl) derivatives are 3× more soluble than the target compound ).
Biological Activity
N'-[1-(2-furyl)ethylidene]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the furan ring and the hydrazone functional group allows for various interactions with biological targets.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis .
2. Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 ± 0.5 |
| MCF-7 (Breast Cancer) | 12.3 ± 0.8 |
| A549 (Lung Cancer) | 15.0 ± 1.0 |
The compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, affecting various signaling pathways associated with cell survival and proliferation.
- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function.
- Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The research highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Anticancer Properties
In a study published in Cancer Research, researchers evaluated the compound's efficacy against several cancer types. They found that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
